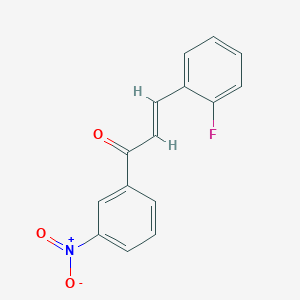

(E)-3-(2-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Descripción general

Descripción

(E)-3-(2-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound features a fluorine atom on one phenyl ring and a nitro group on the other, which can influence its chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. For this compound, 2-fluorobenzaldehyde and 3-nitroacetophenone are used as starting materials. The reaction is usually carried out in an ethanol solution with sodium hydroxide as the base, under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(2-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Fluorinated chalcones, including (E)-3-(2-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, have been investigated for their anticancer properties. Studies indicate that these compounds can inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and disrupting cell cycle progression. Research has shown that chalcones can modulate various signaling pathways involved in cancer progression, making them potential candidates for developing new anticancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. The presence of the nitro group enhances its interaction with microbial targets, leading to increased efficacy against a range of pathogens. In vitro studies have demonstrated that certain chalcones exhibit significant antibacterial and antifungal activities, suggesting their potential use in treating infections .

Organic Synthesis

Building Block in Organic Chemistry

this compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for further chemical modifications, making it a versatile building block for synthesizing more complex molecules. Researchers utilize this compound in the synthesis of various biologically active molecules and materials .

Material Science

Photophysical Properties

The photophysical properties of this compound have been studied for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. The presence of the fluorine atom can influence the electronic properties of the compound, enhancing its performance in optoelectronic applications .

Case Study 1: Anticancer Activity

A study conducted on various chalcones, including this compound, revealed that these compounds could induce apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's ability to disrupt bacterial cell membranes and inhibit growth effectively, suggesting its potential as a lead compound for antibiotic development .

Mecanismo De Acción

The mechanism of action of (E)-3-(2-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets and pathways. The presence of the nitro group suggests potential interactions with enzymes and proteins, while the fluorine atom may influence the compound’s lipophilicity and membrane permeability.

Comparación Con Compuestos Similares

Similar Compounds

(E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one: Similar structure but lacks the fluorine atom.

(E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one: Similar structure but with the fluorine atom in a different position.

(E)-3-(2-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with the nitro group in a different position.

Uniqueness

The unique combination of the fluorine atom and nitro group in (E)-3-(2-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Actividad Biológica

(E)-3-(2-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, a member of the chalcone class, exhibits a range of biological activities attributed to its unique chemical structure. This compound features a fluorine atom and a nitro group, which can significantly influence its reactivity and interaction with biological targets.

The compound is synthesized through the Claisen-Schmidt condensation reaction, involving 2-fluorobenzaldehyde and 3-nitroacetophenone in the presence of sodium hydroxide as a base. The reaction typically occurs in ethanol under reflux conditions, yielding the desired chalcone derivative with high purity.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The nitro group may facilitate interactions with enzymes and proteins, while the fluorine atom enhances lipophilicity, potentially improving cell membrane permeability .

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer effects. For instance, it has shown significant antiproliferative activity against various cancer cell lines. In one study, compounds similar to this compound demonstrated IC50 values ranging from 0.17 to 2.69 µM in chronic lymphocytic leukemia (CLL) cell lines, indicating strong cytotoxicity . The pro-apoptotic effects were also notable, with cell viability reduced significantly at concentrations around 10 µM .

Antimicrobial Activity

Chalcones have been recognized for their antimicrobial properties, and this compound is no exception. Preliminary evaluations suggest that it may exhibit both antibacterial and antifungal activities. The presence of halogen substituents, such as fluorine, is believed to enhance these bioactivities by altering the electronic characteristics of the molecule .

Case Studies and Research Findings

| Study Reference | Biological Activity | Cell Line/Organism | IC50 Values |

|---|---|---|---|

| Antiproliferative | CLL Cell Lines | 0.17–2.69 µM | |

| Anticancer | HEPG2 Liver Carcinoma | <10 µM | |

| Antimicrobial | Various Bacterial Strains | Not specified |

In one study focusing on nitrostyrenes, similar compounds exhibited significant anticancer effects across multiple cancer types, including oral and colon cancers, mediated through reactive oxygen species (ROS) pathways .

Propiedades

IUPAC Name |

(E)-3-(2-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3/c16-14-7-2-1-4-11(14)8-9-15(18)12-5-3-6-13(10-12)17(19)20/h1-10H/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIHGBQVFALYSG-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.